molecular formula C23H24ClN3O B11316913 4-chloro-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide

4-chloro-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11316913
M. Wt: 393.9 g/mol
InChI Key: LIIUISZBWOQZTE-UHFFFAOYSA-N
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Description

4-CHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-aminopyridine to form 4-chloro-N-(pyridin-2-yl)benzamide.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting 4-chloro-N-(pyridin-2-yl)benzamide with 4-(diethylamino)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and diethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

4-CHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the diethylamino group, which may affect its binding affinity and biological activity.

    N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the chloro group, which may influence its reactivity and stability.

Uniqueness

4-CHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both the chloro and diethylamino groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C23H24ClN3O

Molecular Weight

393.9 g/mol

IUPAC Name

4-chloro-N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24ClN3O/c1-3-26(4-2)21-14-8-18(9-15-21)17-27(22-7-5-6-16-25-22)23(28)19-10-12-20(24)13-11-19/h5-16H,3-4,17H2,1-2H3

InChI Key

LIIUISZBWOQZTE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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